[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
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Overview
Description
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a cyclopentyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol typically involves multiple steps. One common approach is to start with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound is then subjected to nucleophilic substitution reactions with various amines to introduce the amino group at the 4-position . The cyclopentyl group can be introduced through a cyclization reaction, and the final step involves the reduction of a suitable intermediate to obtain the methanol moiety .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or the cyclopentyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups at the 4-position of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Janus kinases (JAKs), which are intracellular tyrosine kinases involved in the signaling of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and inflammation . The molecular pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune function and hematopoiesis .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent anti-tubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with potential therapeutic applications.
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another JAK1 inhibitor with improved selectivity and potency.
Uniqueness
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is unique due to its specific structural features, including the cyclopentyl group and methanol moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15)/t8-,9+/m1/s1 |
InChI Key |
XVEJYMVNCBBYQY-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
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